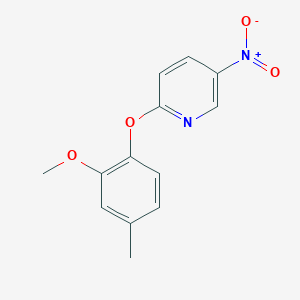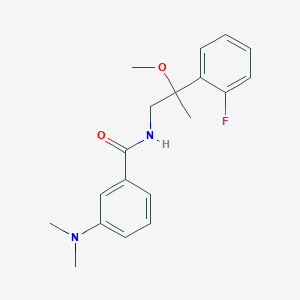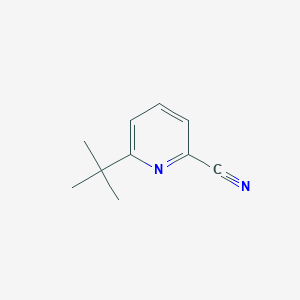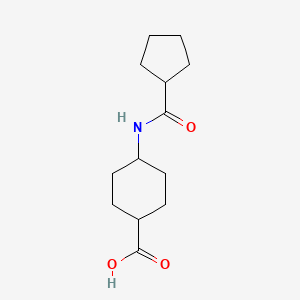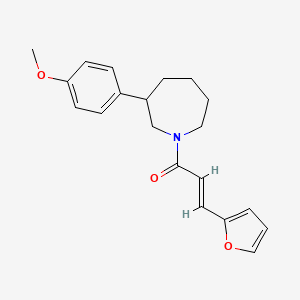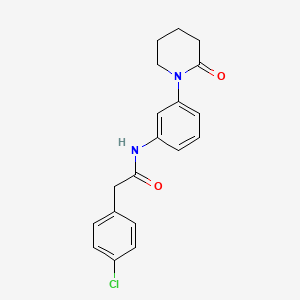
2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide” is a chemical compound with the molecular formula C24H24ClN5O3 . It is also known as Apixaban Chloro Impurity .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H24ClN5O3 . Unfortunately, the specific structural details or a diagram of the molecule are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available resources. The molecular weight is reported to be 465.93 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and QSAR Studies
Research has highlighted the synthesis and evaluation of derivatives related to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide for their potential antibacterial properties. For instance, compounds have been synthesized and tested for their effectiveness against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The Quantitative Structure-Activity Relationship (QSAR) studies of these compounds offer insights into how structural and physicochemical parameters influence antibacterial activity. This research suggests that certain substituents, particularly those increasing hydrophobicity or steric bulk, can enhance antibacterial efficacy (Desai et al., 2008).
Crystal Structure and Molecular Interaction Analysis
The crystal structures and molecular interactions of related chlorophenyl acetamide compounds have been extensively studied. These studies involve analyzing hydrogen bond formations, such as N–H···O and C–H···Cl/Br, which contribute to the stability and formation of three-dimensional architectures in these compounds. Such analyses are crucial for understanding the physicochemical properties and potential applications of these substances in various scientific domains (Hazra et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Some derivatives of 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. Research involving novel series of these compounds has demonstrated promising results in inhibiting cancer cell growth, reducing inflammation, and alleviating pain. These findings highlight the potential therapeutic applications of these compounds in treating various conditions (Rani et al., 2014).
Herbicide Action and Metabolism
The chloroacetamide class of compounds, including derivatives similar to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, has been investigated for its use as herbicides. Studies focusing on the mechanism of action and metabolism of these herbicides in various plants demonstrate their effectiveness in controlling annual grasses and broad-leaved weeds. Understanding the biochemical pathways involved in the herbicidal action of chloroacetamides can lead to the development of more efficient and environmentally friendly agricultural chemicals (Weisshaar & Böger, 1989).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-7-14(8-10-15)12-18(23)21-16-4-3-5-17(13-16)22-11-2-1-6-19(22)24/h3-5,7-10,13H,1-2,6,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHMSNHYKYZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

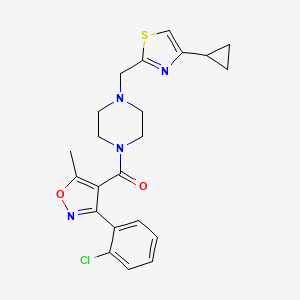
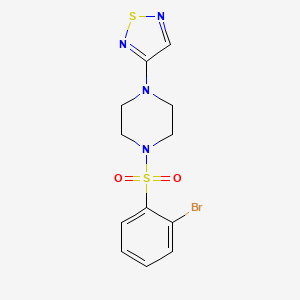
![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
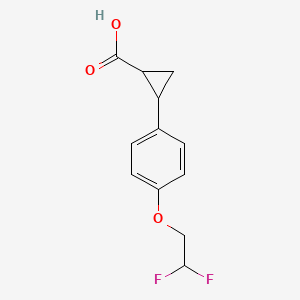

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
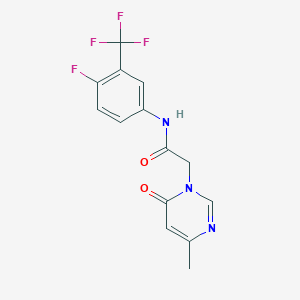
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)
